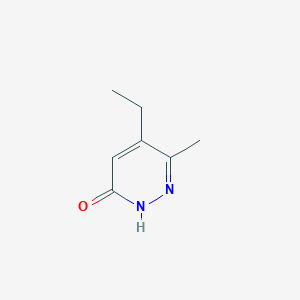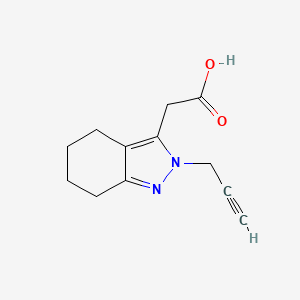
5-エチル-6-メチル-2,3-ジヒドロピリダジン-3-オン
説明
“5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 1519668-30-4. It has a molecular weight of 138.17 . The IUPAC name for this compound is 6-ethyl-5-methyl-3 (2H)-pyridazinone .
Molecular Structure Analysis
The InChI code for “5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one” is 1S/C7H10N2O/c1-3-6-5 (2)4-7 (10)9-8-6/h3-4,8H,1-2H3, (H,9,10) . This provides a standardized representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one” is a solid compound .作用機序
The mechanism of action of 5-E6M-2,3-DHP is not completely understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of proinflammatory mediators such as prostaglandins and leukotrienes. In addition, 5-E6M-2,3-DHP has been found to inhibit the growth of certain cancer cells, suggesting that it may act as an anti-tumor agent.
Biochemical and Physiological Effects
5-E6M-2,3-DHP has been found to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit the growth of certain cancer cells, and reduce the production of proinflammatory mediators such as prostaglandins and leukotrienes. In addition, 5-E6M-2,3-DHP has been found to have antioxidant and neuroprotective effects, suggesting that it may be useful in the treatment of neurological disorders such as Alzheimer’s disease.
実験室実験の利点と制限
The advantages of using 5-E6M-2,3-DHP in laboratory experiments include its low cost and easy availability. In addition, the compound is relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound is not very stable in the presence of light or heat, which can lead to the degradation of the compound.
将来の方向性
The potential applications of 5-E6M-2,3-DHP are vast and varied. Some future directions for research include further investigation of its anti-cancer properties, its potential use in the treatment of neurological disorders, and its use as an antioxidant. In addition, further research is needed to determine the potential mechanisms of action of the compound and to explore its potential applications in other areas of medicine. Finally, more research is needed to develop more efficient and cost-effective methods of synthesizing the compound.
科学的研究の応用
抗痙攣作用
この化合物は、痙攣治療における潜在的な用途について研究されています。 PTZ(ペンテトラゾール)モデルにおいて活性が見られ、これは抗痙攣薬の評価のための標準的な試験です .
筋弛緩作用
研究によると、この化合物の誘導体は、筋弛緩作用を有する可能性があり、筋弛緩が必要な状態に有益となる可能性があります .
抗炎症作用と免疫調節作用
5-アシル-N-メチル誘導体などのいくつかの誘導体は、リポ多糖で刺激されたラット腹腔マクロファージにおいてインビボで試験したところ、プロスタグランジンE2とインターロイキンの活性を阻害することが観察されています .
イオンチャネル作用薬
1,2-ジヒドロ-5-[4-(1H-イミダゾ-l-イル)フェニル]-6-メチル-2-オキソ-3-ピリジンカルボニトリルなどの誘導体は、強力なイオンチャネル作用薬として特定されており、イオンチャネルに影響を与え、心血管疾患に用いることができる可能性があります .
特性
IUPAC Name |
4-ethyl-3-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-8-5(6)2/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFULHNBSNLVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491635.png)


![1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491639.png)
![3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491641.png)
![6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491643.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491644.png)
![1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491645.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1491646.png)
![3-(Pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491647.png)

![6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491654.png)
![methyl 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1491657.png)